2-(2-Bromo-4-methylphenoxy)propanoic acid
Description
With the chemical formula C₁₀H₁₁BrO₃ and a molecular weight of 259.1 g/mol , 2-(2-Bromo-4-methylphenoxy)propanoic acid is structurally characterized by a propanoic acid moiety linked to a bromo- and methyl-substituted phenoxy group. scbt.com Its CAS number is 926252-65-5. clearsynth.comchemicalbook.com
Interactive Table: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 926252-65-5 |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.1 g/mol |
This compound belongs to the aryloxyphenoxypropanoate class of compounds, often referred to as "fops". researchgate.net This chemical family is notable for its herbicidal activity, with many of its members being used to control grass weeds in broad-leaved crops. researchgate.netsdiarticle3.com
The primary mechanism of action for aryloxyphenoxypropanoate herbicides is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). sdiarticle3.comwssa.net ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. sdiarticle3.comresearchgate.net By inhibiting this enzyme, these compounds block the production of phospholipids (B1166683) necessary for building new membranes required for cell growth, ultimately leading to the death of susceptible plants. wssa.netyoutube.com The selectivity of these herbicides is attributed to differences in the structure of ACCase between grasses and broadleaf plants. researchgate.netwssa.net
While the broader class of aryloxyphenoxypropanoates is well-studied due to their agricultural importance, specific academic research focusing solely on this compound is limited. Much of the available literature discusses the synthesis and properties of structurally similar compounds. For instance, research has been published on the synthesis of related compounds like 2-(4-bromophenyl)-2-methylpropanoic acid and 2-(4-bromomethylphenyl)propionic acid, which are valuable intermediates in the preparation of pharmaceuticals. google.comgoogle.com
The academic interest in this compound can be inferred from its structural similarity to commercially significant herbicides like mecoprop (B166265) (2-(4-chloro-2-methylphenoxy)propanoic acid). nih.govwikipedia.org Research into compounds like this compound could be driven by the desire to discover new herbicidal agents with improved efficacy, selectivity, or environmental profiles. Furthermore, its structure makes it a potential candidate for studies in organic synthesis and as an intermediate for creating more complex molecules. researchgate.netontosight.ai The study of such analogs contributes to a deeper understanding of the structure-activity relationships within the aryloxyphenoxypropanoate class of herbicides.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-3-4-9(8(11)5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHXWCJVBYFPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Bromo 4 Methylphenoxy Propanoic Acid
Established Synthetic Pathways for Phenoxypropanoic Acid Derivatives
The synthesis of phenoxypropanoic acid derivatives is predominantly achieved through well-established nucleophilic substitution reactions, most notably the Williamson ether synthesis. This general method involves the reaction of a phenol (B47542) with an α-haloalkanoic acid or its corresponding ester in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, which then displaces the halide from the α-carbon of the propanoic acid moiety.
The reaction can be summarized as follows:
Step 1: Deprotonation of Phenol: A substituted phenol is treated with a base (e.g., sodium hydroxide (B78521), potassium hydroxide, sodium hydride) to form the corresponding alkali metal phenoxide.
Step 2: Nucleophilic Substitution: The phenoxide salt is then reacted with a 2-halopropanoic acid derivative (e.g., 2-chloropropionic acid, 2-bromopropanoic acid, or their esters). The reaction typically proceeds via an SN2 mechanism.
Step 3: Hydrolysis (if starting with an ester): If an ester of 2-halopropanoic acid is used, a final hydrolysis step is required to convert the resulting ester product into the desired carboxylic acid.
A common approach involves reacting an alkali metal salt of a phenol with an alkali metal salt of a 2-halopropionic acid in a suitable solvent system. google.com For instance, the synthesis of R-2-phenoxypropionic acid (R-PPA) has been optimized through the etherification of phenol with S-2-chloropropionic acid. researchgate.net The choice of solvent can be critical, with options ranging from aromatic hydrocarbons like toluene (B28343) to aprotic polar solvents such as N,N-dimethylformamide (DMF) to facilitate the reaction. google.com
Table 1: General Conditions for Phenoxypropanoic Acid Synthesis
| Parameter | Typical Reagents/Conditions | Purpose |
| Phenolic Substrate | Substituted Phenol | Aromatic core of the final molecule |
| Propanoic Acid Substrate | 2-chloropropanoic acid, 2-bromopropanoic acid, or their esters | Provides the propanoic acid side chain |
| Base | NaOH, KOH, NaH | Deprotonates the phenol to form the nucleophilic phenoxide |
| Solvent | Toluene, Benzene (B151609), DMF, Methanol, Acetone | Provides a medium for the reaction |
| Temperature | Room temperature to reflux | To control the rate of reaction |
Targeted Synthetic Approaches for 2-(2-Bromo-4-methylphenoxy)propanoic acid
The synthesis of the specific compound this compound directly applies the general principles of the Williamson ether synthesis. The targeted approach requires two key starting materials: 2-bromo-4-methylphenol (B149215) and a derivative of 2-halopropanoic acid.
The most logical synthetic route proceeds in two main steps:
Etherification: 2-bromo-4-methylphenol is first converted to its phenoxide salt using a suitable base like sodium hydroxide or potassium carbonate. This phenoxide is then reacted with an ester of 2-halopropanoic acid, such as ethyl 2-bromopropanoate (B1255678). This nucleophilic substitution reaction forms the corresponding ester, ethyl 2-(2-bromo-4-methylphenoxy)propanoate.
Hydrolysis: The resulting ester is subsequently hydrolyzed under acidic or basic conditions to cleave the ester bond, yielding the final product, this compound.
The reaction can be depicted as:
2-bromo-4-methylphenol + Base → 2-bromo-4-methylphenoxide
2-bromo-4-methylphenoxide + Ethyl 2-bromopropanoate → Ethyl 2-(2-bromo-4-methylphenoxy)propanoate + Bromide salt
Ethyl 2-(2-bromo-4-methylphenoxy)propanoate + H₂O/H⁺ or OH⁻ → this compound + Ethanol
Table 2: Reactants for the Synthesis of this compound
| Reactant | Chemical Structure | Role |
| 2-Bromo-4-methylphenol | C₇H₇BrO | Phenolic starting material |
| Ethyl 2-bromopropanoate | C₅H₉BrO₂ | Propanoic acid precursor (electrophile) |
| Base (e.g., NaOH) | NaOH | Catalyst for phenoxide formation |
| Acid/Base for Hydrolysis | HCl or NaOH | Catalyst for the final hydrolysis step |
Stereoselective Synthesis of this compound Enantiomers
The target molecule possesses a chiral center at the second carbon of the propanoic acid chain, meaning it can exist as two distinct enantiomers: (R)-2-(2-Bromo-4-methylphenoxy)propanoic acid and (S)-2-(2-Bromo-4-methylphenoxy)propanoic acid. A stereoselective synthesis is necessary to produce one enantiomer preferentially over the other.
This is typically achieved by using an enantiomerically pure starting material. Since the key bond-forming step is an SN2 reaction, it proceeds with an inversion of stereochemistry at the chiral center. Therefore, to synthesize the (R)-enantiomer of the final product, one would start with the (S)-enantiomer of the 2-halopropanoic acid derivative. Conversely, the (S)-enantiomer of the product is obtained from the (R)-enantiomer of the starting material.
For example, the synthesis of D(+)-phenoxypropionic acid derivatives (the R-enantiomer) is successfully carried out using L-2-chloropropionic acid (the S-enantiomer) as the starting material. google.comresearchgate.net This principle is directly applicable to the synthesis of the enantiomers of this compound.
Table 3: Stereoselective Synthesis Pathways
| Starting Material Stereochemistry | Reaction Mechanism | Product Stereochemistry |
| (S)-2-Chloropropanoic acid | SN2 (Inversion) | (R)-2-(2-Bromo-4-methylphenoxy)propanoic acid |
| (R)-2-Chloropropanoic acid | SN2 (Inversion) | (S)-2-(2-Bromo-4-methylphenoxy)propanoic acid |
Chemical Transformations and Derivative Synthesis of this compound
Once synthesized, this compound can serve as a versatile intermediate for the creation of various derivatives. The primary sites for chemical transformation are the carboxylic acid group and the aromatic ring.
Reactions involving the Carboxylic Acid Group: The carboxyl moiety (-COOH) is readily converted into other functional groups. Standard organic transformations can be applied to synthesize a range of derivatives:
Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. For instance, related phenoxypropionic acids have been converted to their ethyl and tetrahydrofurfuryl esters. google.com
Amidation: Conversion to an acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with an amine produces an amide.
Reduction: The carboxylic acid can be reduced to a primary alcohol, 2-(2-bromo-4-methylphenoxy)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions involving the Aromatic Ring: The benzene ring, activated by the phenoxy and methyl groups and deactivated by the bromo group, can undergo further electrophilic aromatic substitution. The positions of new substituents would be directed by the existing groups.
Table 4: Potential Derivatives of this compound
| Derivative Class | General Structure (R = 2-bromo-4-methylphenoxypropyl) | Reagents |
| Esters | R-COOR' | R'-OH, H⁺ |
| Amides | R-CONR'₂ | 1. SOCl₂ 2. HNR'₂ |
| Primary Alcohols | R-CH₂OH | LiAlH₄ |
| Acid Chlorides | R-COCl | SOCl₂ |
This focus on synthetic strategies highlights the chemical accessibility and versatility of this compound and its derivatives, which are rooted in fundamental organic reactions.
Structure Activity Relationship Sar and Structural Analysis of 2 2 Bromo 4 Methylphenoxy Propanoic Acid
Analysis of Substituent Effects on Biological Activity of Phenoxypropanoic Acids
The substituents on the phenoxy ring significantly modulate the molecule's efficacy by altering its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. slideshare.net These modifications influence the compound's absorption, translocation, and binding affinity to its target site.
Bromo (Br) Substituent: The bromine atom at the ortho- (C2) position is a key feature. As a halogen, it is an electron-withdrawing group, which can influence the acidity of the carboxylic acid and the electronic environment of the phenyl ring. Its size (van der Waals radius) and lipophilicity also play a crucial role. Halogenation can enhance membrane permeability, a critical factor for reaching intracellular targets. mdpi.com The position of the halogen is vital; different positional isomers can exhibit vastly different biological activities.
Methyl (CH₃) Substituent: The methyl group at the para- (C4) position is an electron-donating group and increases the lipophilicity of the molecule. This increased lipid solubility can facilitate the compound's passage through biological membranes. slideshare.net Furthermore, the methyl group provides steric bulk, which can influence the molecule's conformational preference and its fit within a receptor's binding pocket. Studies on related compounds have shown that substituents on the phenyl ring can dramatically affect biological activity. tandfonline.commdpi.com
The interplay between the electron-withdrawing bromo group and the electron-donating methyl group creates a specific electronic and steric profile that defines the molecule's interaction with its biological target.
| Substituent | Position | Electronic Effect | Physicochemical Impact | Potential Influence on Activity |
|---|---|---|---|---|
| Bromo (-Br) | 2 (ortho) | Electron-withdrawing (inductive) | Increases lipophilicity, alters pKa | Enhances membrane permeability, influences binding affinity |
| Methyl (-CH₃) | 4 (para) | Electron-donating (hyperconjugation) | Increases lipophilicity, adds steric bulk | Improves membrane transport, affects receptor fit |
| Propanoic Acid (-OCH(CH₃)COOH) | 1 (ipso) | Electron-withdrawing | Provides acidic handle for polar interactions (e.g., hydrogen bonding) | Crucial for binding to the active site of target enzymes/receptors |
Comparative SAR with Related Halogenated Phenoxypropanoic Acid Derivatives
To understand the specific role of the bromine atom, it is useful to compare 2-(2-Bromo-4-methylphenoxy)propanoic acid with its structural analogues, particularly the widely studied chloro-derivative, Mecoprop (B166265) or MCPP (2-(4-chloro-2-methylphenoxy)propanoic acid). Although the positions of the methyl and halogen groups are reversed in MCPP relative to the subject compound, a comparison of the halogens themselves is instructive.
Both bromine and chlorine are halogens and share similar chemical properties, but they differ in size, electronegativity, and polarizability. These differences can lead to significant variations in biological activity.
Atomic Radius and Steric Effects: Bromine has a larger van der Waals radius (1.85 Å) than chlorine (1.75 Å). This seemingly small difference can have a substantial impact on how the molecule fits into a specific binding site, potentially leading to either enhanced or diminished activity depending on the topology of the receptor.
Electronegativity and Electronic Effects: Chlorine is more electronegative (3.16 on the Pauling scale) than bromine (2.96). This difference affects the inductive electron-withdrawing strength, which can alter the acidity of the propanoic acid moiety and the polarity of the C-X bond (where X is the halogen), thereby influencing binding interactions.
Polarizability: Bromine is more polarizable than chlorine. This means its electron cloud is more easily distorted by an external electric field, such as that from a receptor site. Increased polarizability can lead to stronger van der Waals or dipole-induced dipole interactions, potentially resulting in a higher binding affinity.
The choice of halogen is a critical aspect of drug and herbicide design, with the switch from chlorine to bromine (or vice versa) often being a key step in optimizing the lead compound's activity and selectivity. tandfonline.com
| Property | This compound | Analogue: 2-(2-Chloro-4-methylphenoxy)propanoic acid |
|---|---|---|
| Halogen | Bromine (Br) | Chlorine (Cl) |
| Van der Waals Radius | 1.85 Å | 1.75 Å |
| Pauling Electronegativity | 2.96 | 3.16 |
| Potential SAR Implication | Larger size may offer different steric interactions. Higher polarizability could enhance van der Waals binding. | Higher electronegativity creates a more polarized C-Cl bond, potentially altering electrostatic interactions. |
Conformational Analysis and Molecular Interactions
The three-dimensional conformation of this compound is a critical factor governing its biological activity. The molecule is not planar, primarily due to the rotational freedom around the ether linkage and the C-C bond of the propanoic acid side chain.
X-ray crystallography studies of structurally similar phenoxyalkanoic acids, such as 2-(4-Hydroxyphenoxy)propanoic acid, reveal important conformational features that are likely shared by the title compound. nih.gov A key feature is the dihedral angle between the plane of the phenyl ring and the plane of the carboxyl group. In related structures, this angle is often close to perpendicular (e.g., 84.6°), which can be an energetically favorable conformation that minimizes steric hindrance. nih.gov
A crucial molecular interaction for carboxylic acids is hydrogen bonding. In the solid state, phenoxypropanoic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. nih.gov This dimerization can influence the compound's physical properties, such as its melting point and solubility. When interacting with a biological target, the carboxyl group is a prime site for forming critical hydrogen bonds with amino acid residues (e.g., serine, threonine, or charged residues like arginine or lysine) within a binding pocket. The ether oxygen atom can also act as a hydrogen bond acceptor, further anchoring the molecule to its target.
| Structural Feature | Description | Significance for Biological Activity |
|---|---|---|
| Dihedral Angle (Phenyl Ring vs. Carboxyl Group) | The two planes are likely oriented nearly perpendicular to each other. nih.gov | Defines the overall 3D shape of the molecule, which is critical for fitting into a specific receptor or enzyme active site. |
| Intermolecular Hydrogen Bonding | The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O). Molecules can form dimers in the solid state. nih.gov | Essential for specific recognition and binding to biological targets. Dictates solubility and crystal packing. |
| Intramolecular Flexibility | Rotation is possible around the C-O ether bond and the C-C bonds of the side chain. | Allows the molecule to adopt different conformations to best fit the binding site (induced fit). |
Mechanistic Investigations of 2 2 Bromo 4 Methylphenoxy Propanoic Acid
Molecular Target Identification and Binding Studies
Currently, there is no publicly available research that identifies the specific molecular targets of 2-(2-Bromo-4-methylphenoxy)propanoic acid. To determine its biological activity, initial studies would typically involve screening the compound against a panel of known biological targets, such as receptors, enzymes, and ion channels.
Future research in this area would likely involve:
Affinity Chromatography: This technique could be used to isolate potential binding partners from cell or tissue extracts.
Computational Docking: Molecular modeling studies could predict potential binding sites on various proteins based on the compound's structure.
Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be employed to confirm and quantify the binding affinity to any identified targets.
A hypothetical data table summarizing the results of such binding studies would look as follows:
| Potential Molecular Target | Binding Affinity (Kd) | Experimental Method |
| No Data Available | No Data Available | No Data Available |
| No Data Available | No Data Available | No Data Available |
Enzymatic Modulation: Inhibition and Activation Dynamics
The effect of this compound on enzymatic activity has not been characterized in published literature. Investigations into its potential as an enzyme inhibitor or activator would be a critical step in understanding its biological function.
Key studies would include:
Enzyme Assays: A broad range of enzymatic assays would be necessary to screen for any modulatory effects.
Kinetic Studies: For any identified enzyme interactions, detailed kinetic analyses would be performed to determine the mechanism of inhibition or activation (e.g., competitive, non-competitive, uncompetitive).
A summary of potential enzymatic modulation data could be presented as follows:
| Enzyme | Effect | IC50/EC50 | Mechanism of Action |
| No Data Available | No Data Available | No Data Available | No Data Available |
| No Data Available | No Data Available | No Data Available | No Data Available |
Elucidation of Relevant Biochemical Pathways Affected by this compound
Future research directions would likely include:
Cell-based Assays: Monitoring changes in cellular processes, such as cell proliferation, apoptosis, or signaling pathways, in response to treatment with the compound.
Omics Technologies: Utilizing transcriptomics, proteomics, or metabolomics to obtain a global view of the cellular changes induced by the compound and to identify affected pathways.
A table summarizing the findings from such pathway analysis would be structured as:
| Affected Biochemical Pathway | Key Modulated Components | Observed Effect | Method of Analysis |
| No Data Available | No Data Available | No Data Available | No Data Available |
| No Data Available | No Data Available | No Data Available | No Data Available |
Environmental Fate and Biotransformation of 2 2 Bromo 4 Methylphenoxy Propanoic Acid
Photolytic Degradation Pathways in Aqueous Systems
Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the dissipation of many herbicides in aquatic environments. For phenoxyalkanoic acids, this process can occur through direct or indirect photolysis. Direct photolysis involves the absorption of solar radiation by the herbicide molecule itself, leading to its excitation and subsequent decomposition. The aromatic ring structure in 2-(2-bromo-4-methylphenoxy)propanoic acid suggests it can absorb UV radiation, initiating degradation. Indirect photolysis is mediated by other substances in the water, known as photosensitizers (e.g., dissolved organic matter), which absorb light and produce highly reactive species like hydroxyl radicals that then attack the herbicide molecule. nih.gov
The degradation process for phenoxy acids in water is influenced by factors such as the intensity of solar radiation, the presence of photosensitizing materials, and water chemistry. nih.gov While direct photolysis of phenoxy acids in the natural environment is generally considered inefficient, indirect photolysis can be a more significant degradation mechanism. nih.gov The cleavage of the ether bond and the debromination of the aromatic ring are potential initial steps in the photolytic degradation of this compound.
Microbial Degradation and Bioremediation Potential
Microbial degradation is a primary mechanism for the breakdown of phenoxyalkanoic acid herbicides in soil and water. mdpi.com A diverse range of soil microorganisms, including bacteria and fungi, have been shown to utilize these compounds as a source of carbon and energy. nih.govresearchgate.net For the closely related chlorinated analog, mecoprop (B166265), synergistic microbial communities have been identified as capable of its degradation. nih.govnih.gov These communities often consist of multiple species, including Pseudomonas, Alcaligenes, Flavobacterium, and Acinetobacter, where no single species can break down the herbicide alone. nih.gov
The degradation of phenoxypropanoic acids can be enantioselective, with microorganisms preferentially degrading one stereoisomer over the other. researchgate.net The initial step in the microbial degradation of phenoxyalkanoic acids typically involves the cleavage of the ether linkage, followed by the hydroxylation and subsequent opening of the aromatic ring. The potential for bioremediation of sites contaminated with this compound exists, leveraging the metabolic capabilities of naturally occurring or introduced microorganisms. researchgate.net
| Microorganism Genus | Role in Phenoxyalkanoic Acid Degradation |
| Pseudomonas | Often involved in the initial breakdown of the herbicide. |
| Alcaligenes | Can be a key member of synergistic communities for degradation. |
| Stenotrophomonas | Capable of mineralizing various phenoxyalkanoic acids. nih.gov |
| Flavobacterium | Contributes to the overall degradation process in microbial consortia. |
| Acinetobacter | Works in synergy with other bacteria to break down the compound. |
Identification of Environmental Metabolites and Transformation Products
As this compound degrades in the environment, it is converted into various metabolites or transformation products. A primary transformation product of other phenoxyalkanoic acids, such as MCPA and mecoprop, is the corresponding chlorophenol (e.g., 4-chloro-2-methylphenol). nih.gov By analogy, a likely key metabolite of this compound would be 2-bromo-4-methylphenol (B149215) .
The formation of such phenolic compounds is significant as they can sometimes be more toxic and persistent than the parent herbicide. nih.gov Further degradation of these phenolic intermediates would proceed through ring cleavage and subsequent metabolism into smaller organic acids and eventually carbon dioxide and water. The specific transformation products formed can depend on the degradation pathway (photolytic vs. microbial) and the prevailing environmental conditions.
Potential Transformation Products of this compound
| Parent Compound | Potential Primary Metabolite | Potential Further Degradation Products |
|---|
Transport and Distribution in Environmental Compartments
The transport and distribution of this compound in the environment are governed by its physicochemical properties and interactions with soil and water. Phenoxyalkanoic acids are generally considered to be mobile in soils due to their relatively low sorption to soil particles, particularly in soils with low organic matter content and higher pH. researchgate.netmdpi.com
Sorption, the process of a chemical binding to soil particles, is a key factor controlling its mobility. For phenoxyalkanoic acids, sorption is negatively correlated with soil pH; as pH increases, the acid becomes more anionic (negatively charged), leading to greater repulsion from negatively charged soil colloids and thus higher mobility. mdpi.com The organic carbon content of the soil is also a critical factor, with higher organic carbon leading to increased sorption. awsjournal.org Due to its potential for mobility, there is a risk of this compound leaching through the soil profile and contaminating groundwater, a concern noted for other phenoxy herbicides. researchgate.net Runoff from treated agricultural fields can also transport the herbicide to surface water bodies. oregonstate.edu
Computational Chemistry and Molecular Modeling of 2 2 Bromo 4 Methylphenoxy Propanoic Acid
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. Methods like Density Functional Theory (DFT) are employed to calculate various molecular properties and reactivity descriptors.
Detailed research findings from quantum chemical calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. For instance, the analysis of a related compound, 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid, revealed that the plane of the carboxyl group is oriented at a significant dihedral angle of 78.4 (3)° relative to the benzene (B151609) plane. researchgate.net This type of structural information is crucial as it dictates how the molecule can interact with its biological environment.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between HOMO and LUMO (EGAP) is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and intramolecular interactions. ijcce.ac.ir
These analyses provide a quantitative basis for understanding the molecule's stability, reactivity, and potential interaction sites. For 2-(2-Bromo-4-methylphenoxy)propanoic acid, such studies would pinpoint the regions most likely to engage in hydrogen bonding, electrostatic, or hydrophobic interactions.
Table 1: Illustrative Quantum Chemical Descriptors (Note: The following values are examples of typical outputs from quantum chemical calculations and are not specific to this compound.)
| Descriptor | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap (EGAP) | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 Debye | Molecular polarity and solubility |
| Mulliken Atomic Charges | Varies per atom | Distribution of partial charges |
Molecular Docking and Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in identifying potential biological targets and elucidating the mechanism of action. For compounds in the aryloxyphenoxypropionate (APP) class, a common target is the Acetyl-CoA Carboxylase (ACCase) enzyme. mdpi.comfrontiersin.org
In a typical docking study, the 3D structure of this compound would be placed into the active site of a target protein like ACCase. The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score in kcal/mol. researchgate.net A more negative score generally indicates a stronger, more favorable interaction.
The analysis of the docked pose reveals specific interactions, such as:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and receptor. frontiersin.org
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.
Van der Waals Forces: General attractive or repulsive forces between molecules. nih.gov
Electrostatic Interactions: Result from the attraction or repulsion of charged regions. nih.gov
Studies on similar APP herbicides have shown that interactions with key amino acid residues in the ACCase active site are crucial for their inhibitory activity. frontiersin.orgresearchgate.net Molecular docking can predict these critical interactions for this compound, providing a hypothesis for its biological activity that can be tested experimentally.
Table 2: Example of Molecular Docking Results for a Ligand-Protein Complex (Note: This table is illustrative and does not represent actual data for this compound.)
| Parameter | Example Value/Residues | Description |
|---|---|---|
| Binding Affinity (Score) | -8.5 kcal/mol | Estimated free energy of binding |
| Hydrogen Bonds | SER-245, GLY-198 | Key hydrogen bonding interactions |
| Hydrophobic Interactions | LEU-310, VAL-215, ILE-290 | Residues forming a hydrophobic pocket |
| Electrostatic Interactions | ARG-315 | Interaction with a charged residue |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. fiveable.me The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activities. mdpi.com
To build a QSAR model, a dataset of molecules with known biological activities (e.g., herbicidal efficacy) is required. For each molecule, a set of "descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:
Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies. nih.gov
Steric Descriptors: Related to the size and shape of the molecule, like molecular volume or surface area. nih.gov
Hydrophobic Descriptors: Like the partition coefficient (logP), which measures a compound's lipophilicity. nih.gov
Topological Descriptors: Numerical values derived from the 2D representation of the molecule.
Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to generate an equation that correlates these descriptors with the observed biological activity. nih.gov Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D aligned structures to derive steric and electrostatic field descriptors. frontiersin.org
A robust QSAR model can predict the biological efficacy of new, untested compounds like this compound, thereby prioritizing synthesis and testing efforts. mdpi.com These models provide valuable insights into which molecular features are most important for enhancing or diminishing activity. mdpi.com
Molecular Dynamics Simulations of this compound Interactions
While molecular docking provides a static snapshot of a ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. dovepress.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the study of the stability of the ligand-receptor complex, conformational changes in both the ligand and the protein, and the role of solvent molecules.
An MD simulation would typically start with the best-docked pose of this compound in its target receptor. The system is then solvated in a water box with ions to mimic physiological conditions. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of every atom is tracked.
Analysis of the MD trajectory can provide:
Stability Assessment: Root Mean Square Deviation (RMSD) plots are used to assess whether the ligand remains stably bound in the active site.
Interaction Analysis: The persistence of key interactions, like hydrogen bonds, observed in docking can be monitored over time.
Conformational Flexibility: Root Mean Square Fluctuation (RMSF) analysis reveals which parts of the protein and ligand are rigid or flexible.
Binding Free Energy Calculations: Advanced methods like MM/PBSA or MM/GBSA can be applied to the simulation trajectory to provide a more accurate estimate of the binding free energy.
MD simulations on related herbicide-protein complexes have confirmed that van der Waals and electrostatic forces are the primary drivers for maintaining the stability of the complex. nih.gov Such simulations for this compound would offer a more realistic and detailed understanding of its binding mechanism at a molecular level.
Scientific Research on this compound Remains Limited
Despite a comprehensive search of available scientific literature, detailed research on the ecotoxicological and plant physiological effects of the chemical compound this compound is not publicly available. While this compound is cataloged for research purposes and its basic chemical identifiers are known, specific studies detailing its impact on plant growth, its interaction with plant enzymes, and its broader environmental effects on non-target organisms have not been identified in published research.
The compound, with the CAS number 926252-65-5, belongs to the phenoxypropanoic acid class of chemicals. clearsynth.com This class includes several well-studied herbicides. However, the specific biological and environmental activities of this compound have not been documented in the accessible scientific domain.
Consequently, a detailed article on the following topics, as requested, cannot be generated at this time due to the absence of specific research data for this particular compound:
Ecotoxicological and Plant Physiological Research on 2 2 Bromo 4 Methylphenoxy Propanoic Acid
Broader Ecotoxicological Implications in Non-Target Organisms
Further scientific investigation is required to determine the specific properties and environmental impact of 2-(2-Bromo-4-methylphenoxy)propanoic acid. Without such studies, any discussion of its herbicidal activity, enzymatic interactions, or ecotoxicological profile would be speculative and would not adhere to the required standards of scientific accuracy.
Advanced Analytical Methodologies for 2 2 Bromo 4 Methylphenoxy Propanoic Acid Research
Chromatographic and Spectroscopic Techniques for Detection and Quantification
The accurate detection and quantification of 2-(2-bromo-4-methylphenoxy)propanoic acid rely on a combination of high-resolution chromatographic separation and sensitive spectroscopic detection. While specific methods for this exact compound are not extensively detailed in publicly available literature, established analytical protocols for structurally similar phenoxyalkanoic acids, such as mecoprop (B166265) and 2,4-D, provide a robust framework.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenoxyalkanoic acids. Reversed-phase HPLC, utilizing a C18 column, is commonly employed for the separation of these compounds from complex environmental and biological samples. The mobile phase typically consists of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, allowing for the efficient elution and separation of the acidic analytes.
For enhanced sensitivity and selectivity, HPLC is often coupled with mass spectrometry (MS). Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the trace-level detection and unambiguous identification of this compound. Electrospray ionization (ESI) in negative ion mode is particularly effective for acidic compounds, generating a prominent deprotonated molecular ion [M-H]⁻. Subsequent fragmentation in MS/MS analysis provides structural information, confirming the identity of the target analyte.
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) can also be utilized, although it typically requires a derivatization step to convert the polar carboxylic acid into a more volatile ester, such as a methyl ester. This derivatization enhances chromatographic performance and allows for the use of extensive electron ionization (EI) mass spectral libraries for identification.
Due to the presence of a chiral center in this compound, enantioselective analysis is critical, as different enantiomers can exhibit distinct biological activities and degradation rates. Chiral HPLC, employing chiral stationary phases (CSPs), is the method of choice for separating the enantiomers. Polysaccharide-based CSPs, for instance, have proven effective in resolving the enantiomers of various phenoxyalkanoic acids.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy play a vital role in the structural elucidation and purity assessment of synthesized this compound. ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the positions of the bromo and methyl substituents on the phenoxy ring and the structure of the propanoic acid side chain.
Interactive Data Table: Analytical Techniques for Phenoxyalkanoic Acids
| Analytical Technique | Principle | Application for this compound |
| HPLC-UV | Differential partitioning between a stationary and mobile phase with UV detection. | Quantification in relatively clean samples. |
| LC-MS/MS | HPLC separation followed by mass analysis of the parent ion and its fragments. | Trace-level quantification and confirmation in complex matrices. |
| GC-MS | Separation of volatile compounds with mass spectrometric detection. | Requires derivatization; useful for structural confirmation. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Quantification of individual enantiomers. |
| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Structural elucidation and purity determination of the pure substance. |
Methodologies for Degradation Product Analysis in Environmental and Biological Studies
Understanding the transformation of this compound in the environment and in biological systems is crucial for assessing its potential impact. The identification of its degradation products requires sophisticated analytical approaches capable of detecting and identifying unknown compounds at low concentrations.
LC-MS/MS is a cornerstone technique for the analysis of degradation products. By comparing the chromatograms and mass spectra of samples before and after degradation studies (e.g., microbial incubation or photodegradation experiments), potential metabolites and transformation products can be identified. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown peaks and facilitating their identification.
The degradation of phenoxyalkanoic acids often involves the hydroxylation of the aromatic ring, cleavage of the ether linkage, and modification or shortening of the alkyl side chain. Therefore, analytical methods should be developed to target potential degradation products such as brominated phenols (e.g., 2-bromo-4-methylphenol) and other related compounds.
Isotope-labeling studies, where a stable isotope-labeled version of this compound (e.g., ¹³C or ²H labeled) is used, can be invaluable. The characteristic isotopic pattern in the mass spectra of the degradation products provides a definitive link to the parent compound, aiding in their identification amidst a complex background matrix.
Techniques for Studying Environmental Stability and Persistence
The environmental stability and persistence of this compound are key parameters in its environmental risk assessment. These properties are investigated through laboratory and field studies that simulate relevant environmental conditions.
Laboratory studies often involve incubating the compound in different environmental compartments such as soil and water under controlled conditions (e.g., temperature, light, and microbial activity). The dissipation of the parent compound over time is monitored using the chromatographic techniques described in section 8.1. The rate of degradation is then used to calculate environmental persistence indicators like the half-life (DT₅₀).
Photodegradation studies are conducted to assess the stability of the compound under sunlight. Aqueous solutions of this compound are exposed to simulated or natural sunlight, and the decrease in its concentration is measured over time. The analysis of photoproducts is also performed to understand the degradation pathways.
Biodegradation studies utilize soil or water samples containing active microbial populations. The disappearance of the parent compound and the appearance of degradation products are monitored to determine the extent and rate of microbial breakdown. Studies on related brominated organic compounds have shown that microbial degradation can be a significant dissipation pathway. mdpi.com
Mobility in soil is another critical aspect of environmental fate, which is studied using soil column leaching experiments or by determining the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). These parameters indicate the tendency of the compound to be adsorbed to soil particles or to move with soil water, potentially contaminating groundwater. The analysis of the compound in both the soil and the leachate is typically performed using LC-MS/MS.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-(2-Bromo-4-methylphenoxy)propanoic acid, and how can reaction conditions be optimized?
- Methodological Approach :
- Nucleophilic Aromatic Substitution : React 2-bromo-4-methylphenol with a propanoic acid derivative (e.g., methyl propionate) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxy group. Optimize temperature (80–120°C) and stoichiometry to enhance yield .
- Coupling Reactions : Use Mitsunobu or Ullmann-type coupling for stereochemical control, particularly if chirality is a concern. Monitor reaction progress via TLC or HPLC .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Validate purity via melting point and NMR .
Q. Which analytical techniques are most effective for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C2 and C4) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Compare retention times with reference standards .
- Mass Spectrometry (MS) : ESI-MS in negative ion mode to detect [M-H]⁻ peaks. Fragmentation patterns help confirm the bromine and methyl substituents .
- FT-IR : Identify carboxylic acid (1700–1720 cm⁻¹) and ether (1200–1250 cm⁻¹) functional groups .
Q. What handling protocols are critical for ensuring safety and stability during experiments?
- Safety Measures :
- Use nitrile gloves and Tyvek® lab coats to prevent dermal exposure. Avoid latex, which may degrade upon contact .
- Employ local exhaust ventilation to minimize inhalation risks. Monitor airborne concentrations with OSHA-compliant sensors .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity and bioactivity compared to chloro analogs?
- Structure-Activity Relationship (SAR) :
- Electrophilicity : Bromine’s higher atomic radius and polarizability enhance electrophilic aromatic substitution reactivity compared to chlorine. This impacts interactions with biological targets (e.g., enzyme active sites) .
- Metabolic Stability : Bromine may slow oxidative metabolism in vivo compared to chlorine, as seen in analogs like mecoprop-P (a chloro-substituted herbicide) .
Q. What are the proposed metabolic and environmental degradation pathways of this compound?
- In Vivo Metabolism :
- Phase I: Hydroxylation at the methyl group (C4) or demethylation via cytochrome P450 enzymes. Phase II: Glucuronidation or sulfation of the carboxylic acid moiety .
- Environmental Degradation :
- Photolysis: UV exposure cleaves the ether bond, generating 2-bromo-4-methylphenol and propionic acid. Monitor degradation products via LC-MS .
- Microbial Degradation: Soil bacteria (e.g., Pseudomonas spp.) may hydrolyze the ester linkage. Use OECD 301B biodegradation tests to assess half-lives .
Q. How can computational modeling predict the compound’s interactions in biological systems?
- Methods :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Optimize geometries at the B3LYP/6-31G* level .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., plant auxin receptors). Validate with experimental IC₅₀ values .
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and BBB permeability, informing toxicity profiles .
Data Contradictions and Resolution
- Toxicity Discrepancies : While reports potential teratogenicity in animal models, lacks human data. Resolve by conducting in vitro teratogenicity assays (e.g., embryonic stem cell tests) and comparing with structural analogs .
- Reactivity Variations : Chloro analogs (e.g., 2-(4-chloro-2-methylphenoxy)propanoic acid) show higher aqueous solubility. Use COSMO-RS simulations to predict solubility differences and validate experimentally .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
